molecular formula C41H56N6O9 B1678829 RA VII CAS No. 86229-97-2

RA VII

Katalognummer B1678829
CAS-Nummer: 86229-97-2
Molekulargewicht: 770.9 g/mol
InChI-Schlüssel: NUIWKOKPWYJSOH-XKEKSGRPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RA VII is a bicyclic hexapeptide isolated from the roots of rubiaceous plants Rubia cordifolia L. and Rubia argyi . It’s known for its antitumor activity .


Synthesis Analysis

The core structure of RA-series antitumor bicyclic peptides, including RA VII, is the 14-membered cycloisodityrosine . An efficient method for the synthesis of cycloisodityrosines from commercially available l-tyrosine derivatives has been developed . Using synthetic cycloisodityrosines and cycloisodityrosines with modified structures, several RA-VII analogues have been designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .


Molecular Structure Analysis

RA VII has a unique cycloisodityrosine unit in which the two phenyl rings of tyrosyl-tyrosine are connected by an ether linkage to form a 14-membered cyclophane macrocycle . The chemical formula of RA VII is C41H56N6O9, and it has a molecular weight of 776.930 .


Chemical Reactions Analysis

Several RA-VII analogues have been designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides . The treatment of certain compounds with copper(II) acetate and DMAP resulted in an inseparable mixture of atropisomers of fluorocycloisodityrosine .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

  • Summary of Application: RA-VII is a bicyclic hexapeptide isolated from the roots of rubiaceous plants Rubia cordifolia L. and Rubia argyi. It exhibits potent antitumor activity and underwent phase I clinical trials as an anticancer drug in Japan from the late 80s to the early 90s .
  • Methods of Application: The antitumor activity of these peptides is believed to be due to the inhibition of protein synthesis through interaction with eukaryotic ribosomes . Peptide 1 was also shown to cause conformational changes in F-actin, which stabilize actin filaments and induce G2 arrest .
  • Results or Outcomes: The peptides exhibit potent antitumor activity; peptide 1 underwent phase I clinical trials as an anticancer drug in Japan from the late 80s to the early 90s .

Physical Properties of Protein Moiety of Alkali-Extracted Tea Polysaccharide Conjugates

  • Summary of Application: The physical properties of TPC-A protein moiety were evaluated by its ability to bind to the Coomassie Brilliant Blue dyes G250 and R250, zeta potential as a function of pH, ultraviolet characteristic absorption, stability of TPC-A and (−)-epigallocatechin gallate (EGCG) mixtures, emulsifying property, and hygroscopicity .
  • Methods of Application: The research investigated the physical properties of TPC-A protein moiety by evaluating its ability to bind to the Coomassie Brilliant Blue dyes G250 and R250, zeta potential as a function of pH, ultraviolet characteristic absorption, stability of TPC-A and (−)-epigallocatechin gallate (EGCG) mixtures, emulsifying property, and hygroscopicity .
  • Results or Outcomes: The study proposed that some physical properties of TPC-A protein were shielded by its polysaccharide, since the protein moiety was wrapped by its polysaccharide chains .

Design and Synthesis of Analogues

  • Summary of Application: Various RA-VII analogues have been synthesized by the chemical transformation of natural RA-series peptides, including RA-VII, deoxybouvardin, RA-III, and the methyl ester of RA-X, or by semi-synthesis using the cycloisodityrosine obtained by the degradation of RA-VII . These analogues were designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .
  • Methods of Application: The synthesis of RA-VII analogues involves the chemical transformation of natural RA-series peptides or semi-synthesis using the cycloisodityrosine obtained by the degradation of RA-VII . The analogues were designed to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .
  • Results or Outcomes: The synthesis of various RA-VII analogues has been successful, and these analogues have been used to explore the structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .

Zukünftige Richtungen

While RA VII and its analogues have shown promising antitumor activity, more research is needed to fully understand their mechanisms of action and potential therapeutic applications . The development of new analogues and the exploration of structure-activity relationships will likely be important areas of future research .

Eigenschaften

IUPAC Name

(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQKTLYFUYNAPZ-FEZMQHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006656
Record name 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RA VII

CAS RN

86229-97-2
Record name RA VII
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RA-VII
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM25O0351
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RA VII
Reactant of Route 2
RA VII
Reactant of Route 3
RA VII
Reactant of Route 4
RA VII
Reactant of Route 5
RA VII
Reactant of Route 6
RA VII

Citations

For This Compound
1,940
Citations
DL Boger, D Yohannes, J Zhou… - Journal of the American …, 1993 - ACS Publications
… of RA-VII (1) and deoxybouvardin (2) albeit with the key steps proceeding in low yields (ca. Herein, we provide full details of the total synthesis of RA-VII (… of 7V29desmethyl-RA-VII (9) is …
Number of citations: 109 pubs.acs.org
Y Hitotsuyanagi, S Sasaki, Y Matsumoto… - Journal of the …, 2003 - ACS Publications
… RA-VII were prepared via formation of oxazoles from thioamides or thioimidates of RA-VII … in the crystal, but quite different from that of RA-VII in solution. The second epimer, having d-Ala…
Number of citations: 25 pubs.acs.org
Y Hitotsuyanagi, T Hasuda, T Aihara… - The Journal of …, 2004 - ACS Publications
… of RA-VII analogues with … RA-VII (1) and then by using this unit prepared three analogues of 1 with modified 18-membered rings, ie, [Gly-1]RA-VII (4), [Gly-2]RA-VII (5), and [Gly-4]RA-VII (…
Number of citations: 20 pubs.acs.org
DL Boger, J Zhou, B Winter, PA Kitos - Bioorganic & Medicinal Chemistry, 1995 - Elsevier
The synthesis and evaluation of two key analogs 3 and 4 of the potent antitumor antibiotics deoxybouvardin (1) and RA-VII (2) which contain fundamental modifications in the …
Number of citations: 30 www.sciencedirect.com
T Inaba, I Umezawa, M Yuasa, T Inoue… - The Journal of …, 1987 - ACS Publications
… In this paper we report the first total synthesis of RA-VII (la) and deoxybouvardin (RA-V, lb). Scheme I shows our … to the transformation of 7a into RA-VII … [a]D -229 (c 0.1, chloroform)]) …
Number of citations: 99 pubs.acs.org
BV SIRDEsHPANDE, PL Toogood - Bioorganic Chemistry, 1995 - Elsevier
… 5 μM RA-VII. Mechanistic studies using purified elongation factors and ribosomes identify RA-VII as … Thus, similar to the related natural products bouvardin and RA-XII, RA-VII appears to …
Number of citations: 43 www.sciencedirect.com
DL Boger, J Zhou - Journal of the American Chemical Society, 1995 - ACS Publications
… seven desmethyl derivatives 14—20 of RA-VII (8). The solution … %) observed with V29-desmethyl RA-VII (14) indicating that … Both A^-desmethyl RA-VII (15) and A/9A29-desmethyl RA-VII …
Number of citations: 50 pubs.acs.org
Y Hitotsuyanagi - Journal of natural medicines, 2021 - Springer
… To obtain information on the effects of the electron density of the cycloisodityrosine phenyl rings in RA-VII on the cytotoxic activity, we designed RA-VII analogue 29, in which the …
Number of citations: 4 link.springer.com
DL Boger, D Yohannes - Journal of the American Chemical …, 1991 - ACS Publications
… and co-workers in the synthesis of RA-VII (1) and deoxybouvardin(2) albeit in low yields (ca. … key macrocyclization reaction in the total synthesis of RA-VII (1) and deoxybouvardin (2). …
Number of citations: 94 pubs.acs.org
H ITOKAWA, K SAiTOU, H MORITA… - Chemical and …, 1992 - jstage.jst.go.jp
… Metabolites of antitumor cyclic hexapeptides, RA-VII and-X which were isolated from Rubia … Compared with metabolites of RA-VII, most of RA-X was excreted unchanged in the bile …
Number of citations: 38 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.